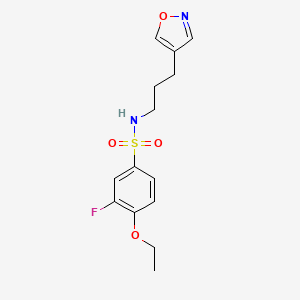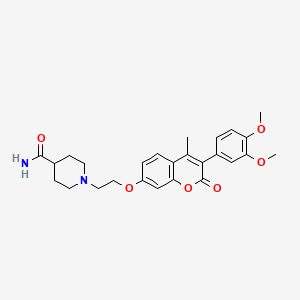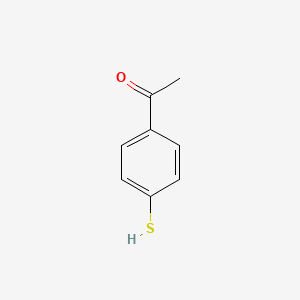
1-methyl-N-(1-methyl-2-oxoindolin-5-yl)-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-methyl-N-(1-methyl-2-oxoindolin-5-yl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has gained significant attention in the field of medicinal chemistry. It is a triazole-based compound that has shown promising results in various scientific research applications.
科学的研究の応用
Synthetic Routes and Applications in Drug Discovery
1,2,3-Triazole derivatives, including those structurally related to 1-methyl-N-(1-methyl-2-oxoindolin-5-yl)-1H-1,2,3-triazole-4-carboxamide, have been extensively explored for their applications in drug discovery, bioconjugation, material science, and pharmaceutical chemistry. These compounds are characterized by their stability to hydrolysis and significant dipole moments, allowing for effective interactions with biological targets. The synthetic versatility of 1,2,3-triazoles, enabled by click chemistry approaches such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has led to the development of diverse molecules with broad spectrum biological activities (Kaushik et al., 2019).
Novel Triazole Derivatives and Patent Applications
The structural framework of 1,2,3- and 1,2,4-triazole derivatives has been the focus of numerous patent applications and clinical studies, emphasizing their therapeutic potential across a range of biological activities. These activities include anti-inflammatory, antimicrobial, antimycobacterial, antitumoral, and antiviral properties. The ongoing interest in triazole derivatives for new drug development highlights the importance of finding efficient synthetic methods and understanding their mechanism of action against various diseases (Ferreira et al., 2013).
Eco-Friendly Synthesis of Triazoles
Recent advancements in the synthesis of 1,2,3-triazoles have focused on eco-friendly methods, including the use of water as a solvent and microwave irradiation to enhance reaction rates. These methodologies not only offer environmental benefits but also improve the yield and efficiency of synthesizing triazole compounds. The exploration of new, easily recoverable catalysts and green chemistry principles in the synthesis of 1,2,3-triazoles demonstrates the commitment to sustainable practices in chemical research (de Souza et al., 2019).
Corrosion Inhibition for Metal Surfaces
One notable application of 1,2,3-triazole derivatives is in the field of corrosion inhibition. These compounds have been shown to effectively prevent corrosion on various metal surfaces, including steels, copper, iron, and aluminum alloys, in aggressive media. The mechanism often involves the formation of a protective layer on the metal surface, significantly reducing the rate of corrosion and extending the lifespan of metal components (Hrimla et al., 2021).
Antibacterial Activity Against Staphylococcus aureus
The antibacterial efficacy of 1,2,3- and 1,2,4-triazole-containing hybrids, particularly against Staphylococcus aureus, underscores the potential of these compounds in addressing antibiotic resistance. These hybrids have been identified as potent inhibitors of key bacterial enzymes, offering a promising avenue for the development of new antibacterial agents capable of combating drug-resistant strains (Li & Zhang, 2021).
特性
IUPAC Name |
1-methyl-N-(1-methyl-2-oxo-3H-indol-5-yl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O2/c1-17-7-10(15-16-17)13(20)14-9-3-4-11-8(5-9)6-12(19)18(11)2/h3-5,7H,6H2,1-2H3,(H,14,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSWMFUBUQAFXLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NC2=CC3=C(C=C2)N(C(=O)C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(2-fluorophenyl)-6-((tetrahydrofuran-2-yl)methyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B3011126.png)



![N-[1-(4-methoxyphenyl)ethyl]-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3011132.png)

![4-[4-[6-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidine](/img/structure/B3011135.png)
![1-[4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenyl]piperidin-2-one](/img/structure/B3011138.png)
![Ethyl 4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate](/img/structure/B3011139.png)

![5-(4-Methylphenyl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B3011142.png)


